N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine
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Overview
Description
N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine is a complex organoboron compound Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine involves multiple steps. One common approach is the reaction of tert-butylamine with diethylborane in the presence of a suitable catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature. The reaction proceeds through the formation of intermediate boron complexes, which are then further reacted with ethylamine and sulfur-containing reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation, crystallization, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-sulfur bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted at low temperatures to prevent decomposition.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce boron-free amines and thiols.
Scientific Research Applications
N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine has several scientific research applications:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine involves its ability to form stable complexes with various substrates. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The sulfur and nitrogen atoms also play a crucial role in stabilizing the intermediate complexes, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide: Another organoboron compound used in polymerization reactions.
N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine: Used as an initiator in nitroxide-mediated polymerization.
Uniqueness
N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine stands out due to its dual boron centers, which provide unique reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.
Properties
CAS No. |
184865-01-8 |
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Molecular Formula |
C14H34B2N2S |
Molecular Weight |
284.1 g/mol |
IUPAC Name |
N-diethylboranyl-N-[diethylboranyl(ethyl)amino]sulfanyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H34B2N2S/c1-9-15(10-2)17(13-5)19-18(14(6,7)8)16(11-3)12-4/h9-13H2,1-8H3 |
InChI Key |
WJVRVICNPLVNAT-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)N(CC)SN(B(CC)CC)C(C)(C)C |
Origin of Product |
United States |
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